molecular formula C20H21N3O3S2 B2904014 N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 1445723-26-1

N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B2904014
CAS RN: 1445723-26-1
M. Wt: 415.53
InChI Key: WOQWRRAVMRASEA-UHFFFAOYSA-N
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Description

N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide, commonly known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. CTM has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

CTM works by binding to the active site of proteins, inhibiting their function. Specifically, CTM has been found to bind to the extracellular domain of ion channels and G protein-coupled receptors, preventing the binding of ligands and the subsequent activation of these proteins. CTM has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a reduction in cholesterol levels in cells.
Biochemical and Physiological Effects
CTM has a range of biochemical and physiological effects, including the inhibition of ion channels, G protein-coupled receptors, and enzymes involved in cholesterol biosynthesis. CTM has also been found to have anti-proliferative effects on cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, CTM has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CTM in lab experiments is its potency as an inhibitor of ion channels, G protein-coupled receptors, and enzymes involved in cholesterol biosynthesis. This makes it a valuable tool for researchers studying the mechanisms of these proteins. However, one limitation of using CTM is its potential toxicity, which can limit its use in certain experiments. Additionally, the complex synthesis method of CTM can make it difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving CTM. One area of research could focus on the development of new derivatives of CTM with improved potency and selectivity for specific proteins. Another area of research could focus on the use of CTM as a therapeutic agent for cancer treatment or inflammatory diseases. Additionally, further research could be conducted to better understand the mechanisms of action of CTM and its effects on various biological processes. Overall, CTM has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

CTM can be synthesized through a multi-step process that involves the reaction of 3-cyanothiomorpholine-4-carboxylic acid with 3-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is then purified through column chromatography. The synthesis of CTM is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.

Scientific Research Applications

CTM has been used in a range of scientific research applications, including the study of ion channels, G protein-coupled receptors, and other membrane proteins. CTM has been found to be a potent inhibitor of a number of these proteins, making it a valuable tool for researchers studying the mechanisms of these proteins. CTM has also been used in studies of cancer cells, where it has been found to have anti-proliferative effects.

properties

IUPAC Name

N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-6-7-15(2)19(10-14)28(25,26)22-17-5-3-4-16(11-17)20(24)23-8-9-27-13-18(23)12-21/h3-7,10-11,18,22H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQWRRAVMRASEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCSCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

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